2-[(carbamothioylmethyl)(methyl)amino]-N-(2,4,6-trimethylphenyl)acetamide 2-[(carbamothioylmethyl)(methyl)amino]-N-(2,4,6-trimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 871548-22-0
VCID: VC4487403
InChI: InChI=1S/C14H21N3OS/c1-9-5-10(2)14(11(3)6-9)16-13(18)8-17(4)7-12(15)19/h5-6H,7-8H2,1-4H3,(H2,15,19)(H,16,18)
SMILES: CC1=CC(=C(C(=C1)C)NC(=O)CN(C)CC(=S)N)C
Molecular Formula: C14H21N3OS
Molecular Weight: 279.4

2-[(carbamothioylmethyl)(methyl)amino]-N-(2,4,6-trimethylphenyl)acetamide

CAS No.: 871548-22-0

Cat. No.: VC4487403

Molecular Formula: C14H21N3OS

Molecular Weight: 279.4

* For research use only. Not for human or veterinary use.

2-[(carbamothioylmethyl)(methyl)amino]-N-(2,4,6-trimethylphenyl)acetamide - 871548-22-0

Specification

CAS No. 871548-22-0
Molecular Formula C14H21N3OS
Molecular Weight 279.4
IUPAC Name 2-[(2-amino-2-sulfanylideneethyl)-methylamino]-N-(2,4,6-trimethylphenyl)acetamide
Standard InChI InChI=1S/C14H21N3OS/c1-9-5-10(2)14(11(3)6-9)16-13(18)8-17(4)7-12(15)19/h5-6H,7-8H2,1-4H3,(H2,15,19)(H,16,18)
Standard InChI Key LHNGSVUTXHFZQN-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)NC(=O)CN(C)CC(=S)N)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure is defined by the IUPAC name 2-[(2-amino-2-sulfanylideneethyl)-methylamino]-N-(2,4,6-trimethylphenyl)acetamide, reflecting its key substituents . The mesityl group provides steric bulk and hydrophobicity, while the carbamothioylmethyl moiety introduces a thioamide functional group capable of hydrogen bonding and metal coordination. The SMILES string CC1=CC(=C(C(=C1)C)NC(=O)CN(C)CC(=S)N)C and InChIKey LHNGSVUTXHFZQN-UHFFFAOYSA-N enable precise structural verification .

Physicochemical Properties

Limited experimental data are available for this compound. Theoretical calculations predict moderate polarity due to the amide and thioamide groups, but solubility parameters (aqueous or organic) remain uncharacterized . The molecular weight of 279.4 g/mol places it within the range of small-molecule pharmaceuticals, suggesting potential bioavailability .

Synthesis and Preparation

Synthetic Routes

While no explicit synthesis protocol is documented, analogous acetamide derivatives are typically synthesized via:

  • Acylation: Reaction of 2,4,6-trimethylaniline with chloroacetyl chloride under basic conditions to form N-(2,4,6-trimethylphenyl)chloroacetamide.

  • Amination: Substitution of the chloro group with methylamine to introduce the methylamino moiety .

  • Thiocarbamoylation: Reaction with thiourea or isothiocyanate derivatives to install the carbamothioylmethyl group.

The lack of detailed procedures highlights the need for further methodological development.

Analytical Characterization

Hypothetical characterization would involve:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and purity.

  • Mass Spectrometry: High-resolution MS to verify molecular weight (expected m/z 279.4 for [M+H]⁺) .

  • HPLC: Purity assessment using reverse-phase chromatography .

Research Gaps and Future Directions

Unresolved Questions

  • Solubility and Stability: Empirical data under varying pH and temperature conditions.

  • Biological Profiling: Screening against disease-relevant targets (e.g., kinases, GPCRs).

  • Synthetic Optimization: Development of scalable, high-yield routes.

Collaborative Opportunities

Partnerships between academic and industrial labs could accelerate property characterization and application discovery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator